1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane
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Overview
Description
1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane is an organic compound that belongs to the class of cycloalkanes It is characterized by its unique structure, which includes an ethyl group and a propylcyclohexyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl and propylcyclohexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, Cl2, UV light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1-Ethylcyclohexane: A cyclohexane derivative with an ethyl group.
4-Propylcyclohexane: A cyclohexane derivative with a propyl group.
Uniqueness
1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane is unique due to the presence of both ethyl and propylcyclohexyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of multiple substituents on a cyclohexane ring and for exploring new synthetic pathways and applications.
Properties
Molecular Formula |
C19H36 |
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Molecular Weight |
264.5 g/mol |
IUPAC Name |
1-ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane |
InChI |
InChI=1S/C19H36/c1-3-5-17-10-12-19(13-11-17)15-14-18-8-6-16(4-2)7-9-18/h16-19H,3-15H2,1-2H3 |
InChI Key |
XXEJFVSSOSMXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(CC2)CC |
Origin of Product |
United States |
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